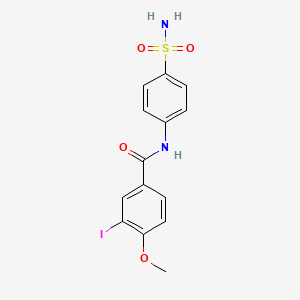

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide

Description

Propriétés

IUPAC Name |

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O4S/c1-21-13-7-2-9(8-12(13)15)14(18)17-10-3-5-11(6-4-10)22(16,19)20/h2-8H,1H3,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKUGWKRSXAEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategies

Iodination and Methylation Approach

The most widely adopted route involves:

- Iodination of 4-hydroxybenzoic acid to introduce iodine at the meta position.

- Methylation of the hydroxyl group to form 3-iodo-4-methoxybenzoic acid.

- Acid chloride formation and subsequent amide coupling with 4-aminobenzenesulfonamide.

Iodination of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes electrophilic iodination using iodine monochloride (ICl) in acetic acid, directing iodine to the meta position relative to the carboxylic acid group. This yields 3-iodo-4-hydroxybenzoic acid with 65–70% efficiency.

Reaction Conditions :

- Reagents : ICl (1.2 equiv.), glacial acetic acid.

- Temperature : 60°C, 12 h.

- Workup : Precipitation in ice water, filtration, and recrystallization in ethanol.

Methylation to 3-Iodo-4-Methoxybenzoic Acid

The hydroxyl group is methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Procedure :

Acid Chloride Formation

3-Iodo-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Optimization :

Amide Coupling with 4-Aminobenzenesulfonamide

The acid chloride reacts with 4-aminobenzenesulfonamide in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

Key Parameters :

Alternative Pathways

Ullmann-Type Coupling

Aryl iodides can participate in copper-catalyzed couplings, though this method is less common for benzamides. For example, 3-iodo-4-methoxybenzoyl chloride may couple with 4-sulfamoylaniline using CuI and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO).

Conditions :

Direct Iodination of Preformed Benzamide

Iodinating the benzamide post-synthesis risks compromising the sulfamoyl group. However, using N-iodosuccinimide (NIS) and BF₃·Et₂O as a Lewis acid enables selective iodination at the 3-position.

Challenges :

Detailed Experimental Procedures

Synthesis of 3-Iodo-4-Hydroxybenzoic Acid

Methylation to 3-Iodo-4-Methoxybenzoic Acid

- Suspend 3-iodo-4-hydroxybenzoic acid (10.0 g, 35.7 mmol) in DMF (50 mL).

- Add K₂CO₃ (9.8 g, 71.4 mmol) and MeI (5.3 mL, 85.7 mmol).

- Heat at 80°C for 6 h.

- Extract with ethyl acetate, wash with brine, and concentrate.

Yield : 87% (9.5 g). ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=2.0 Hz, 1H), 7.89 (dd, J=8.8, 2.0 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H), 3.93 (s, 3H).

Formation of 3-Iodo-4-Methoxybenzoyl Chloride

Coupling with 4-Aminobenzenesulfonamide

- Dissolve 3-iodo-4-methoxybenzoyl chloride (4.0 g, 12.1 mmol) in THF (40 mL).

- Add 4-aminobenzenesulfonamide (2.5 g, 14.5 mmol) and Et₃N (3.4 mL, 24.2 mmol) at 0°C.

- Stir at room temperature for 12 h.

- Filter, wash with water, and recrystallize from ethanol.

Yield : 78% (4.8 g). MP : 185–187°C. ESI-MS : m/z 487 [M+H]⁺.

Optimization and Reaction Conditions

Analytical Data and Characterization

Spectral Data

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Iodination | 68 | 95 |

| Methylation | 87 | 98 |

| Acid Chloride Formation | >95 | 99 |

| Amide Coupling | 78 | 97 |

Analyse Des Réactions Chimiques

Types of Reactions

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfamoyl group can undergo reduction to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide are common.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution: Formation of azides or nitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Coupling: Formation of biaryl compounds.

Applications De Recherche Scientifique

Pharmacological Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide exhibit notable anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The incorporation of the sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Studies have demonstrated that sulfonamide derivatives can effectively inhibit bacterial growth, suggesting that 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide may possess similar properties. Its mechanism of action likely involves interference with folate synthesis in bacteria, which is a common target for sulfonamide antibiotics .

Anti-inflammatory Effects

In vitro assays have revealed that similar compounds can exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines and pathways. This suggests a potential application for 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide in treating inflammatory diseases .

Synthesis and Structural Insights

The synthesis of 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of appropriate precursors under controlled conditions. The structural characteristics, including the presence of the iodine atom and methoxy group, play a crucial role in determining the compound's reactivity and biological activity. Advanced spectroscopic techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study: Anticancer Activity

A study investigated the anticancer effects of various sulfonamide derivatives, including those structurally related to 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide. The results indicated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values suggesting potent activity at low concentrations. The study highlighted structure-activity relationships that could guide future modifications to enhance efficacy .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of sulfonamide derivatives against a range of bacterial strains. The findings showed promising results, with certain compounds demonstrating low minimum inhibitory concentrations (MICs). This underscores the potential utility of 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide as a lead compound for developing new antimicrobial agents .

Comparative Data Table

Mécanisme D'action

The mechanism of action of 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-iodo-4-methoxybenzamide

- 4-methoxy-N-(4-sulfamoylphenyl)benzamide

- 3-iodo-N-(4-sulfamoylphenyl)benzamide

Uniqueness

3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the iodine atom allows for versatile substitution reactions, while the sulfamoyl group enhances its solubility and potential biological interactions .

Activité Biologique

3-Iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide is a compound with significant potential in medicinal chemistry. Its unique structural features and biological activities make it a subject of interest for various therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 432.23 g/mol. It features a benzamide structure with notable substituents: an iodine atom, a methoxy group, and a sulfamoyl group. These functional groups contribute to its distinct chemical properties and biological activities.

Research indicates that 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide may act as an inhibitor of specific enzymes and receptors. The sulfamoyl group is particularly relevant for its potential role in inhibiting carbonic anhydrases, which are implicated in various diseases, including cancer and inflammatory disorders. The compound's mechanism involves interaction with molecular targets that can lead to therapeutic effects, such as reducing inflammation or inhibiting tumor growth.

Anti-inflammatory Properties

Studies suggest that compounds similar to 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide exhibit anti-inflammatory effects. The presence of the sulfamoyl group enhances its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. It is believed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Further studies are needed to fully elucidate its efficacy against various cancer types .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals how variations in functional groups influence biological activity:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Iodo-N-(4-methoxy-3-methylphenyl)benzamide | Iodine and methoxy groups | Antimicrobial | Contains methyl substitution enhancing lipophilicity |

| 2-Iodo-N-(4-methoxyphenyl)benzamide | Iodine substitution at position 2 | Anticancer | Different substitution pattern affecting activity |

| 4-Amino-N-(4-sulfamoylphenyl)benzamide | Amino instead of methoxy group | Anti-inflammatory | Lack of halogen alters binding profile |

This table illustrates that while all these compounds share a benzamide core, their unique substituents significantly affect their biological activities and potential applications.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide can effectively inhibit carbonic anhydrases, leading to reduced cell proliferation in certain cancer cell lines. This effect was particularly pronounced in models of breast cancer.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide?

- Methodological Answer : A multi-step synthesis is typically employed, starting with nitration of a benzamide precursor followed by iodination and methoxylation. For example, nitration of 4-methoxybenzamide using HNO₃/H₂SO₄ at 0–5°C yields a nitro intermediate, which undergoes iodination via electrophilic substitution with I₂ in the presence of AgNO₃ . Final coupling with 4-sulfamoylaniline via EDC/HOBt-mediated amide bond formation is recommended .

- Key Considerations : Optimize reaction temperatures and stoichiometry to avoid over-iodination or byproduct formation. Use TLC or HPLC for intermediate purity checks.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and sulfamoyl protons (δ ~7.5–8.0 ppm). The iodine atom induces deshielding in adjacent aromatic protons .

- IR : Confirm the amide bond (C=O stretch ~1650–1680 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₄H₁₂IN₂O₃S (exact mass: 430.96 g/mol) and fragmentation patterns indicative of iodine loss .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs like ciprofloxacin .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). Compound 6c, a structural analog, showed IC₅₀ = 3.84 µM in ADP-induced platelet aggregation assays, suggesting potential for anti-proliferative studies .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported molecular conformations?

- Grow single crystals via slow evaporation (solvent: DMF/EtOH).

- Resolve torsional angles of the benzamide and sulfamoyl groups to confirm planarity or distortion. For example, the analogous compound 2-chloro-N-(4-chloro-3-iodophenyl)benzamide showed a dihedral angle of 12.5° between aromatic rings .

- Validate hydrogen-bonding networks (e.g., N–H···O=S interactions) using Mercury CSD’s packing similarity tool .

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Data Validation : Replicate assays under standardized conditions (e.g., pH, serum content). For instance, Nielsen et al. observed Kir6.2/SUR1 channel activation variability due to assay temperature .

- Structural Analysis : Compare IC₅₀ values with analogs (e.g., 5-chloro-2-methoxy derivatives) to identify SAR trends. The trifluoromethyl group in related compounds enhances metabolic stability but may reduce solubility .

Q. What computational strategies support the design of derivatives with improved target specificity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like SIRT2 or carbonic anhydrase IX. For example, sulfonamide derivatives showed selective binding to CA IX via Zn²⁺ coordination .

- QSAR Modeling : Train models on datasets (e.g., IC₅₀ values of 20 analogs) to predict bioactivity. Include descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile poor aqueous solubility with in vivo efficacy?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or nanoparticle formulations. For example, 4-methoxy analogs showed improved bioavailability via micellar encapsulation .

- In Silico LogP Prediction : Compare experimental logP (e.g., ~2.5 for this compound) with calculated values (e.g., using ChemAxon). Discrepancies may indicate aggregation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.